[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule combining an oxazole and a triazole moiety. The oxazole ring is substituted with a 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 3. This oxazole fragment is linked via a methyl ester bridge to a 1,2,3-triazole ring, which is further substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 4.
Synthesis of such compounds typically involves multi-step reactions, including cyclization, esterification, and coupling protocols. For example, triazole carboxylate esters are often synthesized via azide-alkyne cycloaddition or condensation reactions, as seen in related compounds . The presence of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups may influence the compound’s electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O5/c1-13-20(26-27-28(13)16-10-8-15(24)9-11-16)23(29)32-12-18-14(2)33-22(25-18)17-6-5-7-19(30-3)21(17)31-4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAFOJAPKXDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
This compound has a molecular formula of and a molecular weight of 452.44 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN4O5 |
| Molecular Weight | 452.44 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has been evaluated for cytotoxic effects on human leukemia (CEM-13) and breast cancer (MCF-7) cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| CEM-13 | 0.15 | Doxorubicin |
| MCF-7 | 0.20 | Tamoxifen |
| U-937 | 0.25 | Doxorubicin |
The IC50 values indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, suggesting a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells.
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been explored to optimize its biological activity. Substituents on the oxazole and triazole rings significantly influence the potency against cancer cell lines.
Table 2: SAR Analysis
| Substituent | Modification | Effect on Activity |
|---|---|---|
| Dimethoxy Group | Increased electron density | Enhanced cytotoxicity |
| Fluoro Group | Halogen substitution | Improved selectivity |
| Methyl Group | Alkyl substitution | Increased lipophilicity |
These findings suggest that specific modifications can enhance the compound's efficacy and selectivity towards cancer cells.
Case Studies
A recent case study investigated the effects of this compound on drug-resistant cancer cell lines. The results indicated that it could overcome resistance mechanisms typically associated with conventional chemotherapeutic agents.
Case Study Summary: Overcoming Drug Resistance
- Objective: To evaluate the efficacy of the compound against drug-resistant MCF-7 cells.
- Findings: The compound demonstrated significant cytotoxicity (IC50 = 0.18 µM) compared to standard treatments.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole and oxazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Anti-Diabetic Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-diabetic effects. Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The underlying mechanisms appear to involve modulation of glucose metabolism and improvement of pancreatic function .
Study on Anticancer Efficacy
A comprehensive study published in a peer-reviewed journal assessed the anticancer efficacy of the compound using both in vitro and in vivo models. The results indicated that the compound significantly inhibited tumor growth in xenograft models, with minimal toxicity observed in normal tissues. This highlights its therapeutic potential as a selective anticancer agent .
Evaluation of Antimicrobial Activity
Another study focused on evaluating the antimicrobial activity of the compound against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions the compound as a candidate for further development in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
a. Thiazole vs. Oxazole Derivatives Compounds 4 and 5 from and feature a thiazole core instead of oxazole, with structural similarities in the triazole-fluorophenyl substituents. These isostructural compounds (triclinic, P 1̄ symmetry) exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly.
b. Triazole Carboxylate Esters
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate () shares the triazole-carboxylate backbone but lacks the oxazole moiety. The nitro group at the phenyl ring increases electron deficiency compared to the target compound’s methoxy groups, which could affect reactivity and intermolecular interactions .
Crystallographic and Conformational Comparisons
Compounds 4 and 5 () demonstrate how halogen substituents (Cl vs. F) minimally affect crystal packing despite isostructurality. In contrast, the target compound’s 2,3-dimethoxyphenyl group may introduce steric and electronic differences, influencing packing efficiency and solubility .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Crystallographic Data Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ester bridge and methoxyphenyl group suggest adaptability for derivatization, akin to methods in and .
- Biological Potential: Structural parallels with ’s active triazole derivatives warrant testing for antiproliferative effects, particularly against lung cancer lines.
- Crystallographic Insights : The use of SHELX programs () is critical for resolving complex structures, as seen in related compounds .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be systematically evaluated to improve yield?
- Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., 2,3-dimethoxyphenylacetylene and 4-fluorophenyl azide) followed by esterification. Key steps include:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Step 2 : Esterification using DCC/DMAP coupling agents to link the oxazole and triazole moieties .
Optimization strategies: - Varying solvents (e.g., DMF vs. THF) to assess polarity effects on cyclization efficiency.
- Testing Pd or Cu catalysts for regioselectivity in triazole formation .
Table 1 : Yield comparison under different conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 62 |
| Pd(PPh₃)₄ | THF | 60 | 45 |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.1 ppm), and triazole protons (δ ~8.0 ppm). Use DEPT-135 to distinguish CH₃ groups .
- X-ray crystallography : Resolve steric effects of the 2,3-dimethoxyphenyl group and confirm ester linkage geometry. Compare with analogs in the Cambridge Structural Database .
- IR spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Q. How can preliminary biological activity screening be designed to evaluate its potential as an antimicrobial or anticancer agent?
- Methodological Answer :
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluconazole as a triazole-control .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with doxorubicin. Assess apoptosis via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents influencing biological activity?
- Methodological Answer :
- Synthesize analogs with variations in substituents (e.g., replacing 4-fluorophenyl with chloro or methyl groups).
- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like CYP51 (antifungal) or topoisomerase II (anticancer) .
Table 2 : SAR of substituent effects on antifungal activity:
| Substituent | LogP | MIC (μg/mL) vs. C. albicans |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 8.5 |
| 4-Chlorophenyl | 3.5 | 6.2 |
| 4-Methylphenyl | 2.9 | 12.1 |
Q. What experimental and computational approaches resolve contradictions in biological assay data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- ADME profiling : Measure metabolic stability in liver microsomes. Low stability may explain poor in vivo performance .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction; high binding reduces bioavailability .
- Molecular dynamics simulations : Model interactions with serum albumin to predict sequestration .
Q. How can in silico modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Use SwissADME to predict CYP450 inhibition (e.g., CYP3A4/2D6).
- Run Tox21 screening via EPA’s TEST software to flag hepatotoxicity or mutagenicity risks.
- Validate predictions with Ames tests for mutagenicity .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methyl ester with a tert-butyl amide to reduce esterase hydrolysis .
- Deuterium incorporation : Replace labile hydrogen atoms in the oxazole ring to slow oxidative metabolism .
- Prodrug design : Mask the carboxylate as a pivaloyloxymethyl ester for enhanced oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
